molecular formula C21H25BrN2O2 B11968742 3-bromo-N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzohydrazide

3-bromo-N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzohydrazide

Cat. No.: B11968742
M. Wt: 417.3 g/mol
InChI Key: MQGZJWGBRDQTDO-UHFFFAOYSA-N
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Description

3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, tert-butyl groups, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline, 3,5-ditert-butyl-4-hydroxybenzaldehyde, and hydrazine hydrate.

    Condensation Reaction: The first step involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Bromination: The hydrazone is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Cyclization: The final step involves cyclization of the brominated hydrazone to form the target compound, 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Corresponding oxides and quinones.

    Reduction Products: Reduced hydrazides.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
  • 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide
  • 3,5-ditert-butyl-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-hydroxybenzohydrazide

Uniqueness

3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and tert-butyl groups enhances its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-bromo-N-(3,5-ditert-butyl-4-hydroxyphenyl)iminobenzamide

InChI

InChI=1S/C21H25BrN2O2/c1-20(2,3)16-11-15(12-17(18(16)25)21(4,5)6)23-24-19(26)13-8-7-9-14(22)10-13/h7-12,25H,1-6H3

InChI Key

MQGZJWGBRDQTDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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